2-cyclopentyl-N-(3-pyridinyl)acetamide
Description
2-Cyclopentyl-N-(3-pyridinyl)acetamide is a synthetic acetamide derivative featuring a cyclopentyl group attached to the acetamide backbone and a 3-pyridinyl substituent at the nitrogen position. The compound’s molecular formula is C₁₂H₁₅N₂O (hypothetical molecular weight: ~219.26 g/mol), with the pyridine ring likely influencing electronic properties and solubility .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-cyclopentyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C12H16N2O/c15-12(8-10-4-1-2-5-10)14-11-6-3-7-13-9-11/h3,6-7,9-10H,1-2,4-5,8H2,(H,14,15) |
InChI Key |
VEDNGKYBVCYEOY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=CN=CC=C2 |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Differences and Implications
Substituent Effects on Solubility and Bioavailability The 3-pyridinyl group in the target compound likely confers moderate polarity, enhancing solubility in aqueous environments compared to purely aliphatic analogs (e.g., cyclopentyl-only derivatives). However, thiazole- or benzothiazole-containing analogs (e.g., C₁₀H₁₄N₂OS, C₁₅H₁₈N₂OS) may exhibit lower solubility due to sulfur’s hydrophobic contributions .
Biological Activity
- VUAA1 , a triazole-pyridine acetamide analog, activates insect Orco receptors, highlighting the role of heterocyclic substituents in bioactivity . While the target compound lacks a triazole moiety, its pyridine group may still engage in π-π stacking or hydrogen bonding in receptor binding.
- Benzothiazole derivatives (e.g., C₁₅H₁₈N₂OS ) are associated with antimicrobial and anticancer activities in broader literature, though specific data for these analogs is absent in the evidence .
Toxicological Considerations Acetamide derivatives like acetochlor () are known environmental contaminants, but the target compound’s ecotoxicological profile remains unstudied . Limited toxicological data for related compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide in ) suggests a need for caution in handling and application .
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